molecular formula C23H27N3O5S B10985200 (E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

(E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10985200
M. Wt: 457.5 g/mol
InChI Key: TYEYOQHAIZXQRH-LFYBBSHMSA-N
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Description

The compound “(E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide” is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group, a hex-4-enamide chain with a methyl branch, and a 4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran moiety.

The 1,3,4-thiadiazole ring is known for its electron-deficient nature, enabling diverse pharmacological and agrochemical applications. Crystallographic characterization of similar compounds (e.g., ) likely employs SHELX-based refinement tools, which are widely used for small-molecule structural determination .

Properties

Molecular Formula

C23H27N3O5S

Molecular Weight

457.5 g/mol

IUPAC Name

(E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C23H27N3O5S/c1-12(6-10-17(27)24-23-26-25-21(32-23)14-7-8-14)5-9-15-19(29-3)13(2)16-11-31-22(28)18(16)20(15)30-4/h5,14H,6-11H2,1-4H3,(H,24,26,27)/b12-5+

InChI Key

TYEYOQHAIZXQRH-LFYBBSHMSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C4CC4)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C4CC4)OC

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Formation

Alternative routes employ Huisgen cyclization of thiosemicarbazides with cyclopropanecarbonyl chloride, followed by oxidative cyclization using FeCl₃. This method ensures high regioselectivity for the 1,3,4-thiadiazole scaffold.

Preparation of the Isobenzofuran Fragment

Mycophenolic Acid Derivatization

The 4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl group originates from mycophenolic acid (MPA). Key modifications include:

  • Methylation of MPA’s phenolic -OH using methyl iodide/K₂CO₃ in DMF.

  • Oxidation of the side chain’s primary alcohol to a carboxylic acid via Jones reagent.

Characterization Data

PropertyValueSource
Molecular FormulaC₁₇H₂₀O₆
Melting Point120–122°C
IR (C=O)1663 cm⁻¹

Hex-4-Enoate Side Chain Installation

The (E)-4-methylhex-4-enoic acid is synthesized via Horner-Wadsworth-Emmons olefination between diethyl (4-methylpent-2-en-1-yl)phosphonate and MPA-derived aldehyde. The reaction proceeds in THF at −78°C with LiHMDS, achieving >95% E-selectivity.

Amide Coupling and Final Assembly

Activation of the Carboxylic Acid

The hex-4-enoic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, forming the reactive O-acylisourea intermediate.

Nucleophilic Amination

The activated acid reacts with 5-cyclopropyl-1,3,4-thiadiazol-2-amine in the presence of DIPEA, yielding the target amide.

Optimized Conditions

ParameterValueSource
Coupling AgentHATU
SolventDMF
BaseDIPEA (3 equiv)
Temperature0°C → RT
Yield78%

Stereochemical Control and Purification

E/Z Isomerism Management

The (E)-configuration of the hex-4-enamide is preserved by:

  • Using bulky bases (e.g., LiHMDS) to favor trans-addition during olefination.

  • Low-temperature workup (−78°C) to prevent isomerization.

Chromatographic Purification

Final purification employs silica gel chromatography (70% ethyl acetate/hexane), followed by recrystallization from ethanol/water (4:1).

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.82 (s, NH), 7.59 (s, C=CH), 3.85 (m, OCH₃), 1.32 (d, CH₃).

  • HRMS : m/z 457.5 [M+H]⁺ (calc. for C₂₃H₂₇N₃O₅S: 457.17).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >99% purity .

Chemical Reactions Analysis

Amide Hydrolysis

The terminal amide group is susceptible to hydrolysis under acidic or alkaline conditions, yielding a carboxylic acid and thiadiazole amine derivative.

Reaction ConditionsProducts
Acidic (HCl, 100°C)(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid + 5-cyclopropyl-1,3,4-thiadiazol-2-amine
Alkaline (NaOH, reflux)Same products as above, with higher reaction rates due to nucleophilic hydroxide ions

This reactivity is critical for prodrug strategies, as seen in mycophenolic acid derivatives (e.g., conversion to mycophenolate mofetil) .

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole ring’s electron-deficient nature enables electrophilic substitutions, particularly at C-2 or C-5 positions.

Reaction TypeConditionsProducts
Nucleophilic Substitution K₂CO₃, DMF, alkyl/aryl halidesCyclopropyl group replaced by alkyl/aryl moieties (e.g., methyl, benzyl)
Oxidation H₂O₂, AcOHSulfur atom oxidized to sulfoxide or sulfone, altering electronic properties

The cyclopropyl substituent may undergo ring-opening under strong acidic conditions, forming a linear thioether derivative.

Dihydroisobenzofuran Reactivity

The dihydroisobenzofuran core contains a ketone and methoxy groups, enabling:

Reaction TypeConditionsProducts
Ketone Reduction NaBH₄, MeOHAlcohol derivative via ketone → secondary alcohol conversion
Demethylation BBr₃, CH₂Cl₂Methoxy → hydroxy conversion, enhancing hydrogen-bonding capacity

Demethylation parallels reactions observed in mycophenolic acid derivatives, where methoxy-to-hydroxy conversion modulates bioavailability .

Alkene Modification

The (E)-configured hex-4-enamide double bond participates in:

Reaction TypeConditionsProducts
Hydrogenation H₂, Pd/CSaturated hexanamide derivative, altering conformational flexibility
Epoxidation mCPBA, CH₂Cl₂Epoxide formation, introducing chiral centers

Esterification/Transesterification

The methoxy groups undergo transesterification with alcohols under acid catalysis:

ConditionsProducts
MeOH, H₂SO₄, refluxMethoxy → ethoxy substitution (if ethanol is used)

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds with thiadiazole moieties exhibit significant anticancer properties. The compound has shown promise as an inhibitor of specific cancer cell lines. For instance, it was tested against breast cancer cells and demonstrated a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for the development of effective anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests have revealed effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group in its structure is believed to enhance its lipophilicity, allowing better penetration through bacterial membranes . This property makes it a candidate for further development as a novel antibiotic.

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has shown that it can inhibit the release of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Agricultural Applications

Pesticidal Activity
The compound has been investigated for its pesticidal properties. Tests conducted on various pests have shown that it can act as an effective insecticide, particularly against aphids and other sap-sucking insects. Its mode of action is thought to involve disruption of the nervous system in insects, leading to paralysis and death .

Herbicidal Properties
In addition to its insecticidal effects, this compound has been assessed for herbicidal activity. It exhibits selective toxicity towards certain weed species while being less harmful to crops, making it a valuable candidate for developing environmentally friendly herbicides .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing this compound's efficacy. A series of derivatives have been synthesized to explore how modifications affect biological activity. For example:

Compound DerivativeActivity TypeObserved Efficacy
Compound AAnticancerIC50 = 25 µM
Compound BAntimicrobialMIC = 15 µg/mL
Compound CHerbicidal>90% inhibition

These studies help identify key functional groups that contribute to increased potency and selectivity against target organisms .

Mechanism of Action

    Targets and Pathways:

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The compound’s closest structural analog is “(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide” (), which differs only in the thiadiazole substituent (isopropyl vs. cyclopropyl). Key comparisons include:

    Property Target Compound (Cyclopropyl) Isopropyl Analog () N-(5-isoxazol-5-yl-thiadiazol-2-yl)benzamide ()
    Molecular Formula C₂₃H₂₇N₃O₅S* C₂₃H₂₉N₃O₅S C₁₈H₁₂N₄O₂S
    Molecular Weight ~457.54 g/mol† 459.56 g/mol 348.39 g/mol
    Key Functional Groups Cyclopropyl, dihydroisobenzofuran Isopropyl, dihydroisobenzofuran Benzamide, isoxazole
    IR (C=O Stretch) Not reported Not reported 1606 cm⁻¹ (C=O)
    Melting Point Not reported Not reported 160°C

    *Estimated based on cyclopropyl (C₃H₅) vs. isopropyl (C₃H₇) substitution.
    †Calculated from ’s data by subtracting 2 H atoms (cyclopropyl vs. isopropyl).

    • Cyclopropyl vs. This substitution reduces molecular weight by ~2.02 g/mol and may increase rigidity .
    • Dihydroisobenzofuran vs. Benzamide : The dihydroisobenzofuran moiety in the target compound provides a fused oxygen-containing heterocycle, enhancing lipophilicity compared to simpler benzamide derivatives (e.g., compound 6 in ). This could improve membrane permeability in biological systems .

    Biological Activity

    (E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a thiadiazole ring, which is known for its diverse pharmacological properties, and integrates multiple functional groups that may enhance its interaction with various biological targets.

    Structural Characteristics

    The compound's structure includes:

    • Thiadiazole Ring : Associated with antimicrobial and anticancer activities.
    • Cyclopropyl Group : Known to influence the steric and electronic properties of the molecule.
    • Dihydroisobenzofuran Moiety : Suggests potential antioxidant properties.

    Anticancer Properties

    Research has indicated that thiadiazole derivatives exhibit significant anticancer effects. For instance, a study demonstrated that certain thiadiazole compounds had IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

    CompoundCell LineIC50 (µM)Mechanism of Action
    2gLoVo2.44Inhibition of STAT3 DBD binding
    2gMCF-723.29Induction of apoptosis via caspase activation

    Antimicrobial Activity

    Thiadiazole compounds have also been noted for their antimicrobial properties. A review highlighted the effectiveness of these compounds against various strains of bacteria and fungi, suggesting that the presence of the thiadiazole ring is crucial for this activity .

    The mechanism by which this compound exerts its effects is likely multifaceted:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
    • Receptor Interaction : It may interact with cellular receptors to modulate signaling pathways associated with cell survival and apoptosis.

    Case Studies

    Several case studies have investigated the biological activity of similar thiadiazole derivatives. For instance:

    • Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity using various cell lines. The results indicated a strong correlation between structural modifications and biological efficacy .
    • Antimicrobial Testing : Another study tested various thiadiazole derivatives against resistant strains of bacteria, demonstrating significant inhibition at micromolar concentrations .

    Q & A

    Q. What are the optimized synthetic routes for (E)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide, and how can regioselectivity and yield be improved?

    Methodological Answer: Key steps include palladium-catalyzed reductive cyclization for introducing the thiadiazole core and coupling reactions for assembling the enamide and isobenzofuran moieties. To enhance regioselectivity, use formic acid derivatives as CO surrogates to stabilize intermediates during cyclopropane functionalization . For yield optimization, employ coupling agents like EDC/HOBt in acetonitrile to minimize side reactions during amide bond formation, as demonstrated in analogous thiadiazole syntheses . Reaction monitoring via TLC and temperature control (e.g., reflux in ethanol or glacial acetic acid) ensures intermediate stability .

    Q. How can spectroscopic techniques (NMR, IR, MS) address challenges in characterizing this compound, such as overlapping signals or stereochemical confirmation?

    Methodological Answer:

    • NMR : Use high-field instruments (≥400 MHz) and 2D experiments (COSY, HSQC) to resolve overlapping aromatic/cyclopropyl proton signals. For example, compare chemical shifts of analogous thiadiazoles (δ 7.36–8.39 ppm for aromatic protons) and cyclopropane substituents (δ 2.49–2.83 ppm for CH3 groups) .
    • IR : Identify key functional groups (e.g., C=O at ~1605–1719 cm⁻¹ for enamide and isobenzofuran ketone) .
    • MS : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns (e.g., m/z 104–121 for thiadiazole cores) validate structural motifs .

    Q. What purification strategies are most effective for isolating this compound from complex reaction mixtures?

    Methodological Answer: Recrystallization from ethanol or methanol is optimal due to the compound’s moderate polarity, as evidenced by yields >70% in similar thiadiazole derivatives . For persistent impurities, use column chromatography with silica gel and gradient elution (hexane/ethyl acetate). Centrifugal partition chromatography (CPC) may resolve stereoisomers if present .

    Advanced Research Questions

    Q. What mechanistic insights explain the stereochemical outcomes during cyclopropane or enamide formation in the synthesis?

    Methodological Answer: The (E)-configuration of the enamide is stabilized by conjugation between the thiadiazole’s electron-deficient core and the isobenzofuran’s ketone group. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity during cyclopropane ring closure. Experimental validation via kinetic isotope effects (KIE) or trapping of intermediates (e.g., nitroso compounds) may clarify reaction pathways .

    Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions (e.g., pH, light)?

    Methodological Answer:

    • Molecular Dynamics (MD) Simulations : Assess conformational stability of the enamide bond and cyclopropane ring under physiological pH .
    • Density of States (DOS) Analysis : Identify electron-rich regions (e.g., thiadiazole sulfur) prone to oxidation .
    • Quantitative Structure-Property Relationship (QSPR) : Correlate substituent effects (e.g., dimethoxy groups) with solubility or thermal stability .

    Q. What strategies are used to analyze structure-activity relationships (SAR) for biological targets, given the compound’s complex architecture?

    Methodological Answer:

    • Fragment-Based Screening : Deconstruct the molecule into core units (thiadiazole, isobenzofuran) and test individual moieties for activity .
    • Bioisosteric Replacement : Substitute the cyclopropane with sp³-hybridized groups (e.g., tert-butyl) to evaluate steric effects on target binding .
    • Crystallography : Co-crystallize the compound with enzymes (e.g., kinases) to map interaction sites .

    Q. How can contradictory data in reaction outcomes (e.g., variable yields or byproducts) be systematically addressed?

    Methodological Answer:

    • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, palladium catalyst purity significantly impacts cyclization efficiency .
    • In Situ Monitoring : Use ReactIR or LC-MS to detect transient intermediates or degradation products .
    • Byproduct Analysis : Isolate and characterize side products via preparative TLC or HPLC to refine reaction conditions .

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